molecular formula C5H11BrMg B6315507 2-methylbutylmagnesium bromide CAS No. 688-98-2

2-methylbutylmagnesium bromide

Cat. No.: B6315507
CAS No.: 688-98-2
M. Wt: 175.35 g/mol
InChI Key: BWXRAPAVYLNVEV-UHFFFAOYSA-M
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Description

2-Methylbutylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C₅H₁₁BrMg and is typically used in solution form, often in tetrahydrofuran (THF) or diethyl ether. The Grignard reaction, discovered by Victor Grignard, involves the reaction of an alkyl or aryl halide with magnesium metal to form the corresponding organomagnesium halide.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutylmagnesium bromide is synthesized by reacting 2-methylbutyl bromide with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

2-Methylbutyl bromide+Magnesium2-Methylbutylmagnesium bromide\text{2-Methylbutyl bromide} + \text{Magnesium} \rightarrow \text{this compound} 2-Methylbutyl bromide+Magnesium→2-Methylbutylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of Grignard reagents like this compound is often carried out in large reactors equipped with efficient stirring and cooling systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or a reactive halide to activate the magnesium surface.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutylmagnesium bromide undergoes a variety of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: Can reduce certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

    Epoxides: Opens epoxide rings to form alcohols.

    Acid Chlorides and Esters: Reacts to form tertiary alcohols after two additions.

Major Products:

    Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

    Amines: When reducing nitriles.

Scientific Research Applications

2-Methylbutylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some applications include:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Biological Studies: Used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-methylbutylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. The general mechanism for the reaction with a carbonyl compound is as follows:

    Nucleophilic Attack: The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon.

    Formation of Alkoxide: The intermediate alkoxide is formed.

    Protonation: The alkoxide is protonated to form the final alcohol product.

Comparison with Similar Compounds

    Methylmagnesium Bromide: Used for forming primary alcohols.

    Ethylmagnesium Bromide: Used for forming secondary alcohols.

    Phenylmagnesium Bromide: Used for forming tertiary alcohols and aromatic compounds.

Uniqueness: The branched structure of 2-methylbutylmagnesium bromide can lead to different steric and electronic effects compared to linear Grignard reagents, making it useful for specific synthetic applications where such effects are desired.

Properties

IUPAC Name

magnesium;2-methanidylbutane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXRAPAVYLNVEV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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